(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate

Description

Systematic Nomenclature and Stereochemical Configuration

The compound (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is systematically named (3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine . Its stereochemical configuration is defined by the (3S) designation, indicating the spatial arrangement of substituents around the pyrrolidine nitrogen atom. Key synonyms include:

- 681034-14-0 (CAS registry number)

- (3R)-2,2,5,5-Tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1-pyrrolidinyloxy

- MTSSL (common abbreviation in spin-labeling contexts)

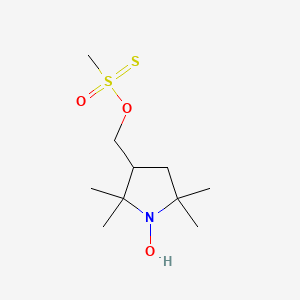

The molecule features a sterically hindered pyrrolidine ring with four methyl groups at positions 2 and 5, a hydroxyl group at position 1, and a methanethiosulfonate moiety covalently linked via a sulfur atom at position 3. This structural motif confers both chiral specificity and reactivity toward thiol-containing biomolecules.

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₂₀NO₃S₂ | |

| Molecular weight | 266.4 g/mol | |

| CAS registry number | 681034-14-0 |

Crystallographic Analysis and Three-Dimensional Conformational Dynamics

X-ray diffraction studies reveal a distorted pyrrolidine ring with chair-like conformation, stabilized by 1,3-diaxial interactions between methyl groups. The methanethiosulfonate group adopts an extended conformation, with the sulfur-sulfone bond oriented anti-periplanar to the pyrrolidine nitrogen. Dynamic stereochemical equilibria have been observed in analogous compounds, where fluxional carbon cages undergo rapid enantiomerization.

Key crystallographic features :

- Bond angles : Pyrrolidine ring angles range from 105° to 115°, deviating from ideal tetrahedral geometry due to steric strain.

- Hydrogen bonding : The hydroxyl group at position 1 participates in intramolecular hydrogen bonding with adjacent methyl groups, reinforcing conformational rigidity.

- Stereochemical bias : The (3S) configuration generates a chiral environment that influences electronic properties and reactivity.

| Bond/Parameter | Distance/Length (Å) | Angle (°) | Conformational Feature |

|---|---|---|---|

| S–S (thiosulfonate) | 2.02–2.05 | – | Linear, anti-periplanar |

| C–N (pyrrolidine) | 1.45–1.48 | 105–115 | Chair-like distortion |

| O–S (sulfonate) | 1.43–1.45 | – | Tetrahedral geometry |

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (CDCl₃) exhibits:

- δ 3.2–3.5 ppm : Multiplet for methylene protons adjacent to sulfur atoms.

- δ 1.1–1.4 ppm : Singlet for methyl groups on the pyrrolidine ring.

- δ 2.6–2.8 ppm : Quartet for the methanethiosulfonate methyl group.

¹³C NMR highlights:

Electron Paramagnetic Resonance (EPR)

As a nitroxide spin label, the compound produces a characteristic triplet in EPR spectra due to the interaction of the unpaired electron with the nitrogen nucleus. Key parameters include:

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

- FT-IR :

- Raman :

| Spectroscopic Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 1.1–1.4 (singlet), δ 2.6–2.8 (quartet) | Methyl groups, CH₂-S-SO₂ |

| EPR | Triplet (Aiso = 13.7 MHz) | Nitroxide radical interaction |

| FT-IR | 1300–1100 cm⁻¹ (S=O), 650–700 cm⁻¹ (C–S) | Sulfonate and thiosulfonate bonds |

Thermodynamic Stability and Degradation Pathways

Thermal Stability

The compound exhibits moderate thermal stability, with a melting point of 85–90°C and decomposition above 200°C. Degradation pathways involve:

Solvent and pH Dependence

- Stability in polar solvents : Degrades slowly in DMSO or DMF due to hydrolytic cleavage.

- pH sensitivity : Acidic conditions (pH < 3) accelerate sulfonate ester hydrolysis, while basic conditions promote disulfide bond formation.

| Condition | Degradation Pathway | Products |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of S–S bond | Methanesulfinate, pyrrolidine derivative |

| Oxidative (e.g., H₂O₂) | Oxidation of sulfonate group | Sulfonic acid, pyrrolidine derivative |

| Basic (pH > 9) | Disulfide exchange | Dimeric disulfide, methanesulfinate |

Properties

IUPAC Name |

(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-14-16(5,13)15)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEBHMJXHAORCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)COS(=O)(=S)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703475 |

Source

|

| Record name | O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681034-14-0 |

Source

|

| Record name | O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Methanethiosulfonyl Chloride

The most common route involves the reaction of the pyrrolidine alcohol intermediate with methanethiosulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as triethylamine (Et₃N). This step facilitates the displacement of the hydroxyl group by the thiosulfonate group, forming the target compound.

Reaction Scheme:

Key parameters include:

Oxidation of Thiol Precursors

An alternative approach involves the oxidation of a thiol intermediate, (+)-(1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl thiol , using hydrogen peroxide (H₂O₂) or iodine (I₂) to form the disulfide bond, followed by sulfonation. However, this method is less favored due to side reactions and lower yields.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost efficiency and scalability. Large-scale reactions employ continuous-flow reactors to enhance mixing and heat dissipation, critical for exothermic sulfonation steps. Post-synthesis purification involves:

Chromatographic Techniques

Crystallization

Recrystallization from ethanol/water mixtures yields crystalline MTSL with >98% purity. The process is optimized by controlling cooling rates to avoid occlusion of impurities.

Table 1: Optimization Parameters for MTSL Crystallization

| Parameter | Optimal Value | Effect on Purity |

|---|---|---|

| Ethanol:Water Ratio | 7:3 | Maximizes yield |

| Cooling Rate | 0.5°C/min | Reduces impurities |

| Seed Crystal Size | 50–100 µm | Enhances nucleation |

Stereochemical Control and Chiral Resolution

The (+)-enantiomer of MTSL is preferentially synthesized due to its superior stability in biological matrices. Chiral resolution is achieved via:

Chiral Auxiliary-Mediated Synthesis

Temporary chiral ligands, such as (R)-BINOL, are used during the pyrrolidine ring formation to enforce the desired stereochemistry. After sulfonation, the auxiliary is removed under mild acidic conditions.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic intermediates selectively cleaves the undesired enantiomer, yielding enantiomerically pure (+)-MTSL.

Quality Control and Analytical Validation

Rigorous quality assurance protocols ensure batch consistency:

Spectroscopic Characterization

Chemical Reactions Analysis

(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate undergoes several types of chemical reactions:

Oxidation: The nitroxide radical can be oxidized to form various oxoammonium species.

Reduction: The nitroxide radical can be reduced to form hydroxylamine derivatives.

Substitution: The methanethiosulfonate group can participate in nucleophilic substitution reactions, particularly with thiol groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Protein Labeling

Overview : The compound serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy. It allows researchers to study the dynamics and conformational changes of proteins.

Case Study : In a study by Focke et al. (2011), the compound was used to label cysteine residues in the glutamate transporter protein. The researchers demonstrated that the labeled protein provided insights into the conformational states during substrate transport. This application is critical for understanding protein function and dynamics in real-time.

Structural Biology

Overview : The compound aids in elucidating protein structures through techniques such as site-directed spin labeling (SDSL). It helps in determining distances between spin labels within proteins.

Case Study : A research article published in eLife (2018) highlighted the use of (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate for studying membrane proteins. The study involved assembling multimeric membrane proteins and utilizing EPR to assess their structural integrity post-assembly. This approach allowed for a better understanding of how membrane proteins interact and function within lipid bilayers .

Membrane Protein Studies

Overview : The compound is crucial for investigating the behavior of membrane proteins under various conditions. It helps researchers understand how these proteins interact with lipids and other cellular components.

Data Table: Membrane Protein Studies Using (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate

Biophysical Characterization

Overview : The compound is employed in biophysical studies to characterize protein folding and stability. By introducing this spin label into specific sites on proteins, researchers can monitor changes in mobility and environment.

Case Study : A study published in Chemical Reviews utilized (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate to analyze the stability of various protein constructs under denaturing conditions. The results indicated how specific mutations affected folding pathways and stability profiles .

Mechanism of Action

The mechanism of action of (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate involves its ability to form stable nitroxide radicals. These radicals can interact with other molecules, particularly thiols, to form covalent bonds. This interaction is used to label specific sites on proteins or other macromolecules, allowing researchers to study their structure and dynamics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its unique properties, the following analysis compares (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate with three structurally analogous sulfur-containing compounds.

Structural and Functional Differences

Key Comparative Insights

- Radical Stability : The pyrrolidin-1-oxyl radical in the target compound offers superior stability compared to the acetylated pyrroline derivative, which lacks a persistent radical due to the electron-withdrawing acetyl group .

- Reactivity : The carbamidohexyl variant (SC-282197) exhibits broader reactivity in catalysis and metal coordination due to its extended spacer and carbamido group, whereas the target compound’s methanethiosulfonate group prioritizes selective thiol conjugation .

- Biological Applications : Unlike SC-282197, which is tailored for synthetic chemistry, the target compound is optimized for minimal steric disruption in protein systems, making it indispensable in EPR-based structural biology .

Target Compound in Protein Studies

In voltage-sensing domain (VSD) research, (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate enabled precise mapping of conformational shifts via EPR, revealing gating mechanisms in Ci-VSD mutants. Its small steric footprint allowed accurate detection of residue-specific movements without altering protein function .

Biological Activity

(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate (commonly referred to as MTSL) is a spin label used extensively in biophysical studies, particularly in electron paramagnetic resonance (EPR) spectroscopy. This compound is notable for its ability to provide insights into protein dynamics and conformational changes in biological systems. This article reviews the biological activity of MTSL, focusing on its applications in structural biology and biochemistry.

- IUPAC Name : O-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanesulfonothioate

- CAS Number : 681034-14-0

- Molecular Weight : 267.41 g/mol

- Molecular Formula : C10H21NO3S2

MTSL is a thiol-reactive spin label that can be covalently attached to cysteine residues in proteins. Once attached, it serves as a probe for studying the local environment of the labeled site through EPR spectroscopy. The electron spin state of the unpaired electron in the nitroxide group allows for the detection of conformational changes and interactions with other molecules.

1. Protein Structure and Dynamics

MTSL has been utilized to investigate the conformational dynamics of various proteins. For example, studies involving voltage-dependent potassium channels have demonstrated how MTSL can be used to map conformational changes during channel gating. By labeling specific cysteine residues within these proteins, researchers can monitor motion and interactions in real-time using EPR spectroscopy .

2. Membrane Protein Studies

The incorporation of MTSL into membrane proteins has provided insights into their structural integrity and functional behavior within lipid environments. In one study, MTSL was reconstituted into liposomes to assess the conformational states of a sodium-coupled aspartate transporter (GltPh). The results indicated that the reassembled transporter maintained functional characteristics similar to its native state, showcasing the utility of MTSL in studying membrane protein dynamics .

3. Investigating Protein Interactions

MTSL labels can also be used to study protein-protein interactions. By attaching MTSL to one protein and using EPR to detect changes in spin relaxation rates or spectral lineshapes upon interaction with another protein, researchers can infer binding affinities and interaction dynamics.

Case Studies

Q & A

Q. What are the primary applications of (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate in protein dynamics studies?

This compound is a thiol-specific spin label used in site-directed spin labeling (SDSL) for electron paramagnetic resonance (EPR) spectroscopy. Its minimal rotational freedom and stable nitroxide radical enable precise probing of protein conformational changes, ligand binding, and macromolecular interactions (e.g., protein-protein or protein-nucleic acid) . It is particularly useful for studying membrane proteins (e.g., ion channels) and intrinsically disordered proteins (IDPs) due to its compatibility with liposome reconstitution .

Q. What is the standard protocol for cysteine residue labeling using this compound?

- Step 1: Reduce cysteine thiols with 1–5 mM DTT or TCEP for 30 minutes, followed by buffer exchange to remove excess reductant.

- Step 2: Incubate the protein with a 10:1 molar excess of the spin label in a pH 7.0–8.0 buffer (e.g., Tris-HCl) at 4°C for 12–16 hours.

- Step 3: Remove unreacted label via size-exclusion chromatography or dialysis. Validate labeling efficiency using mass spectrometry (ESI-MS) or continuous-wave (CW) EPR .

Q. How should the compound be stored and handled to maintain stability?

Store at –20°C under inert gas (argon or nitrogen) in amber vials to prevent oxidation and photodegradation. For aqueous experiments, dissolve in DMSO or acetonitrile (100 mM stock) and dilute into buffers immediately before use. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers address challenges in labeling cysteine residues with limited solvent accessibility?

- Mutagenesis: Introduce cysteine residues at flexible loops or solvent-exposed regions using computational tools (e.g., Rosetta).

- Alternative linkers: Use shorter or rigid spin labels (e.g., Brønsted acid derivatives) for sterically hindered sites .

- Chemical denaturation: Temporarily unfold the protein with 1–2 M urea or guanidine HCl to improve labeling efficiency .

Q. What methods validate successful spin label incorporation and exclude nonspecific binding?

- Mass spectrometry (ESI-MS): Confirm a mass shift of 264 Da (molecular weight of the label) .

- EPR line shape analysis: A single symmetric EPR signal indicates homogeneous labeling, while broadened spectra suggest aggregation or multiple conformations .

- Activity assays: Compare functional activity (e.g., ligand binding) pre- and post-labeling to rule out structural disruption .

Q. How can contradictory EPR data from label mobility be resolved?

- Rotational correlation time analysis: Use CW-EPR to distinguish between static (slow motion) and dynamic (fast motion) states.

- DEER (Double Electron-Electron Resonance): Measure distances >15 Å to mitigate mobility artifacts .

- Comparative studies: Validate results with orthogonal techniques like NMR or fluorescence resonance energy transfer (FRET) .

Q. What experimental design considerations apply when studying membrane proteins with this compound?

- Lipid reconstitution: Reconstitute labeled proteins into POPC:POPG (3:1) liposomes to mimic native membranes .

- Buffer optimization: Include 10% glycerol or 0.1% CHAPS to stabilize proteins during EPR measurements.

- Control experiments: Use unlabeled or diamagnetic analogs (e.g., 1-acetoxy derivatives) to isolate spin-spin interactions .

Q. How can this compound be integrated with other biophysical techniques for multi-scale structural analysis?

- EPR + MD simulations: Use EPR-derived distance restraints (1.5–6.0 Å precision) to refine molecular dynamics models of protein conformers .

- EPR + ITC (Isothermal Titration Calorimetry): Correlate conformational changes (EPR) with binding thermodynamics (ITC) for systems like maltose-binding protein .

Q. What strategies optimize spin labeling for studying transient protein-protein interactions?

Q. How are distance distributions in EPR data interpreted for proteins with heterogeneous conformational states?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.